Acetylsalicylic acid acyl-beta-D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

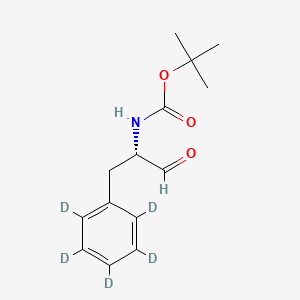

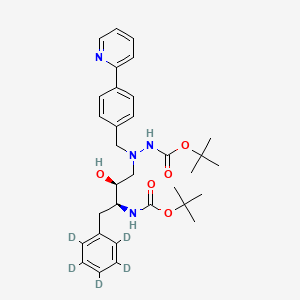

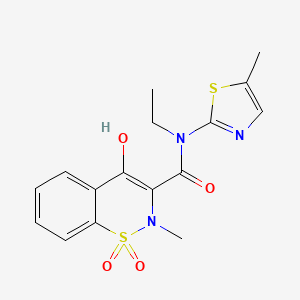

Acetylsalicylic acid acyl-beta-D-glucuronide is a compound with the molecular formula C15H16O10 . It is also known by other names such as Aspirin-acyl-beta-D-glucuronide . The molecular weight of this compound is 356.28 g/mol .

Molecular Structure Analysis

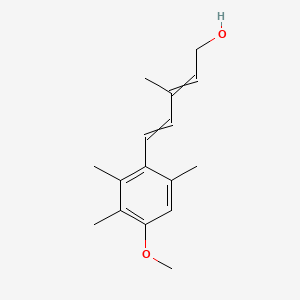

The molecular structure of Acetylsalicylic acid acyl-beta-D-glucuronide can be represented by the IUPAC name (2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid . The InChI representation is InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of Acetylsalicylic acid acyl-beta-D-glucuronide include a molecular weight of 356.28 g/mol, a computed XLogP3-AA of -0.4, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 10, a rotatable bond count of 6, an exact mass of 356.07434670 g/mol, a monoisotopic mass of 356.07434670 g/mol, and a topological polar surface area of 160 Ų .Scientific Research Applications

Metabolic Pathways and Enzymatic Activity

Acetylsalicylic acid (aspirin) and its metabolite, salicylic acid, are transformed in the body into major metabolites, such as acyl and phenolic glucuronide conjugates. These conjugations, catalyzed by UDP-glucuronosyltransferases (UGTs), play a critical role in reducing the pharmacologically active salicylic acid. Various UGTs, except for a few, are involved in the glucuronidation of salicylic acid, which has implications for the individual response to aspirin (Kuehl et al., 2006).

Neuroprotection and Inflammation

Acetylsalicylic acid and its metabolite sodium salicylate have been shown to protect against neurotoxicity caused by glutamate in rat primary neuronal cultures and hippocampal slices. This neuroprotective effect involves the inhibition of glutamate-mediated induction of nuclear factor kappa B, contributing to the understanding of anti-inflammatory drugs in neurodegeneration (Grilli et al., 1996).

Applications in Anticancer Therapy

The synthesis of acyl glucuronide derivatives like 28-O-β-D-glucuronide betulinic acid indicates the potential of these compounds in anticancer prodrug monotherapy. These derivatives, being more water-soluble and possessing good in vitro stability, can release promising anticancer agents like betulinic acid (Gauthier et al., 2009).

Role in Calcium-Containing Urinary Calculi Prevention

Glucuronides, including those derived from acetylsalicylic acid, increase the solubility of calcium phosphate. Studies have shown the potential of salicylates in preventing the recurrence of calcium-containing urinary calculi, suggesting a beneficial role in specific urinary conditions (Prien & Walker, 1956).

Stability and Reactivity of Acyl Glucuronides

The stability and reactivity of acyl glucuronides, including those from acetylsalicylic acid, are influenced by their physicochemical properties. Understanding these properties is crucial for designing carboxylic acid-containing drug molecules with improved stability and reduced toxicity (Camilleri et al., 2018).

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJPVKQXMOFZPM-HJHSNUOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652420 |

Source

|

| Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetylsalicylic acid acyl-beta-D-glucuronide | |

CAS RN |

24719-72-0 |

Source

|

| Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.